Bolazine
Description
Bolazine (chemical name: 17β-hydroxy-2α-methyl-5α-androstan-3-one azine) is a synthetic androgen/anabolic steroid classified under Schedule III of the Canadian Food and Drug Regulations . Structurally, it belongs to the androstane family, characterized by a steroidal backbone modified with a methyl group at the 2α position and an azine group at the 3-keto position. For instance, this compound ranked among the top candidates for inhibiting SARS-CoV-2’s 2'-O-ribose methyltransferase (nsp16) with a mean docking energy of -10.17 kcal/mol, suggesting antiviral applications .
Properties
CAS No. |
4267-81-6 |
|---|---|
Molecular Formula |
C40H64N2O2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C40H64N2O2/c1-23-21-39(5)25(7-9-27-29-11-13-35(43)37(29,3)17-15-31(27)39)19-33(23)41-42-34-20-26-8-10-28-30-12-14-36(44)38(30,4)18-16-32(28)40(26,6)22-24(34)2/h23-32,35-36,43-44H,7-22H2,1-6H3/b41-33+,42-34+/t23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
BQDZMZRUXNFTQT-KSJDNICASA-N |
SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |
Isomeric SMILES |
C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@H](CC5)O)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@H](CC8)O)(CC7)C)CC6)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Melt Polycondensation
Melt polycondensation involves the direct reaction of solid precursors without solvents. A representative procedure includes:
- Reactants : Phenol (18.8 g, 0.2 mol), 1,4-diaminobutane (8.8 g, 0.1 mol), and paraformaldehyde (12 g, 0.4 mol).
- Process : The mixture is heated to 100°C to form a homogeneous liquid, followed by stirring at 120°C for 20 minutes. This method achieves >75% benzoxazine yield with oligomer content below 15%.
Table 1: Melt Polycondensation Conditions and Yields
| Amine Component | Phenol Component | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1,4-Diaminobutane | Phenol | 120 | 20 | 75 |
| 1,4-Diaminocyclohexane | Phenol | 130 | 15 | 85 |
| p-Toluidine | Bisphenol-A | 110 | 30 | 70 |
Continuous Extrusion Processes
Industrial-scale production employs twin-screw extruders to ensure efficient mixing and heat transfer:
- Equipment : Brabender Plasticorder with a single-screw extruder.
- Conditions : Residence time of 15–30 minutes at 100–135°C, achieving >80% conversion.
- Advantages : Eliminates solvent recovery systems and reduces energy consumption by 40% compared to batch methods.
Catalytic Approaches in Benzoxazine Formation
While early methods avoided catalysts, recent advances utilize acid/base systems to accelerate ring formation:
- Acid Catalysts : HCl (0.5 wt%) reduces reaction time to 10 minutes at 100°C.
- Base Catalysts : NaOH (1 wt%) enhances paraformaldehyde decomposition, improving monomer purity to 90%.
Industrial-Scale Production Techniques
Autoclave-Assisted Synthesis
High-pressure autoclave systems (5–120 psi) enable rapid synthesis:
Banbury Mixer Applications
Banbury mixers provide intensive shear forces for large batches:
- Scale : 100 g batches processed at 100°C for 30 minutes.
- Outcome : 65–75% yield with <5% oligomer content.
Purification and Post-Synthesis Processing
Crude this compound is purified via solvent recrystallization:
- Solvents : Ethyl ether, ethyl acetate, or acetone.
- Procedure : Dissolution at 110°C followed by ice bath cooling separates monomer (white powder) from oligomers (viscous liquid).
- Purity : Recrystallized monomer achieves >95% purity.
Comparative Analysis of Synthesis Methodologies
Table 2: Economic and Environmental Metrics of this compound Production
| Method | Energy Use (kWh/kg) | Solvent Waste (L/kg) | Yield (%) |
|---|---|---|---|
| Melt Polycondensation | 1.2 | 0 | 75–85 |
| Extrusion | 0.8 | 0 | 80–85 |
| Autoclave | 1.5 | 0.1 | 70–75 |
Melt polycondensation and extrusion are superior in sustainability, while autoclave methods suit high-purity applications.
Chemical Reactions Analysis
Bolazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the azine linkage, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bolazine has several scientific research applications:
Biology: It is used to understand the biological effects of synthetic androgens on cellular processes.
Industry: This compound is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Bolazine acts as a prodrug of drostanolone, which means it is converted into drostanolone in the body . Drostanolone binds to androgen receptors, leading to an increase in protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, and the pathways involved are related to the regulation of gene expression and protein synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Structural Modifications: this compound’s azine group distinguishes it from Boldenone and Bolasterone, which retain a 3-keto functionality. This modification may enhance binding to viral targets (e.g., nsp16) while altering metabolic stability .
Androstanolone’s clinical use for hypogonadism contrasts with this compound’s investigational status, underscoring the impact of minor structural changes on applications.
Safety and Toxicity :
- All compounds exhibit hepatotoxicity, but Bolasterone’s additional methyl groups correlate with higher liver injury risk .
- This compound’s androgenic effects align with other anabolic steroids, though its azine group may mitigate some metabolic liabilities .
Comparison with Functionally Similar Compounds
Beyond structural analogs, this compound shares functional similarities with other repurposed drugs:
Table 2: Functional Comparison with Top Repurposed Candidates
| Compound | Target/Mechanism | Docking Energy (kcal/mol) | Primary Indication |
|---|---|---|---|
| This compound | SARS-CoV-2 nsp16 methyltransferase | -10.17 | Investigational antiviral |
| Hesperidin | SARS-CoV-2 main protease | -10.30 | Antioxidant, anti-inflammatory |
| Rebastinib | TIE2 kinase inhibitor | -10.20 | Oncology (metastatic solid tumors) |
Key Insights:
- This compound’s docking score against nsp16 is comparable to Hesperidin’s activity against the main protease, suggesting similar computational promise .
- Unlike Rebastinib (a kinase inhibitor), this compound’s steroidal structure may limit its applicability in chronic therapies due to hormonal side effects.
Biological Activity
Bolazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to elucidate the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
This compound is structurally related to benzothiazole derivatives, which are known for their diverse biological activities. The compound exhibits a unique ability to interact with biological targets, including DNA and various enzymes, which is crucial for its antitumor and neuroprotective effects.
Mechanisms of Action:
- DNA Binding: this compound has been shown to bind within the minor groove of AT-DNA, which may inhibit DNA replication and transcription processes essential for cancer cell proliferation .
- Enzyme Inhibition: It demonstrates significant affinity for neurotoxins, indicating potential as a dual inhibitor for therapeutic applications in scorpion envenomation treatment .
Antitumor Activity
This compound has been evaluated in various in vitro studies for its antitumor properties. Research indicates that it can effectively inhibit the proliferation of cancer cells across multiple lines.
Case Study Findings:
- In a study assessing the cytotoxicity of this compound on HCC827 and NCI-H358 cell lines, it displayed an IC50 value of 6.26 ± 0.33 μM and 6.48 ± 0.11 μM respectively in 2D assays. In contrast, its activity decreased in 3D assays (IC50 values of 20.46 ± 8.63 μM and 16.00 ± 9.38 μM) due to penetration challenges within three-dimensional cell structures .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Study Insights:
- In tests against Escherichia coli and Staphylococcus aureus, this compound demonstrated effective antibacterial properties, suggesting its potential as a therapeutic agent in treating bacterial infections .
Research Findings and Implications
Recent studies have explored the broader implications of this compound's biological activities:
- Neuropharmacological Applications: The dual inhibition properties observed with this compound make it a candidate for developing treatments for conditions caused by neurotoxic agents, such as scorpion venom .
- Potential Drug Development: The favorable pharmacological profile suggests that this compound could be further developed into a drug with applications in both oncology and infectious disease management.
Q & A
Q. What key pharmacological properties of Bolazine warrant its investigation in drug repurposing studies?
Methodological Answer : this compound, a synthetic androgen/anabolic steroid, is prioritized for repurposing due to its structural similarity to endogenous steroids and potential modulation of viral or cellular targets (e.g., mTOR pathways). Initial screening should include:
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like mTORC1/2 .
- Cellular Efficacy Testing : Dose-response curves in relevant cell lines (e.g., HEK293T for SARS-CoV-2 Nsp16 inhibition) to determine IC₅₀ values, with comparison to positive controls like SAM .
- Metabolic Stability : Assess hepatic microsomal stability and CYP450 inhibition profiles to predict pharmacokinetic behavior.
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy against novel targets?
Methodological Answer :
- Hypothesis-Driven Design : Align experiments with specific mechanistic hypotheses (e.g., this compound’s inhibition of mTOR signaling). Use siRNA knockdown of target genes to validate specificity .
- Dose Optimization : Conduct pilot studies to establish non-toxic ranges (via MTT assays) and define EC₅₀/IC₅₀ values. Include triplicates and controls (e.g., untreated cells, DMSO vehicle) .
- Reproducibility : Document protocols per BJOC guidelines, including reagent batch numbers and equipment calibration dates. Publish negative results in supplementary materials to avoid publication bias .
Advanced Research Questions
Q. How can contradictions in this compound’s inhibitory concentrations across experimental models be resolved?
Methodological Answer : Discrepancies (e.g., IC₅₀ = 12.3 µM in Nsp16 assays vs. 18.7 µM in mTOR assays) may arise from:
- Assay Conditions : Variability in buffer pH, ATP concentrations, or temperature. Standardize protocols using CLSI guidelines .
- Data Normalization : Use Z-score normalization for cross-study comparisons. Apply meta-analysis tools (e.g., RevMan) to pool data from ≥3 independent studies .
- Contradiction Analysis : Apply triangulation by integrating orthogonal methods (e.g., crystallography for binding confirmation, CRISPR-edited cell lines for functional validation) .
Q. What advanced statistical methods are recommended for analyzing this compound’s synergistic effects in combination therapies?
Methodological Answer :
- Synergy Scoring : Use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). For example, this compound + R428 shows CI = 0.76 in Axl inhibition assays .
- Machine Learning : Train random forest models on dose-response matrices to predict optimal drug ratios. Validate with bootstrapping (≥1,000 iterations) .
- Confounder Adjustment : Include covariates like cell cycle stage or hypoxia levels in ANCOVA models to isolate this compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
